1-(1-Methylpiperidin-4-yl)propan-1-amine

Sigma receptor Neuropharmacology Cancer biology

1-(1-Methylpiperidin-4-yl)propan-1-amine is a piperidine-based amine derivative with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. This compound is classified as a secondary amine and serves as a versatile building block in medicinal chemistry due to its ability to interact with multiple biological targets.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
Cat. No. B11778561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylpiperidin-4-yl)propan-1-amine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCC(C1CCN(CC1)C)N
InChIInChI=1S/C9H20N2/c1-3-9(10)8-4-6-11(2)7-5-8/h8-9H,3-7,10H2,1-2H3
InChIKeyBYMYTUBZOOMSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methylpiperidin-4-yl)propan-1-amine: Core Chemical and Pharmacological Profile for Research Procurement


1-(1-Methylpiperidin-4-yl)propan-1-amine is a piperidine-based amine derivative with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol [1]. This compound is classified as a secondary amine and serves as a versatile building block in medicinal chemistry due to its ability to interact with multiple biological targets [1]. Pharmacologically, it has been characterized as a ligand for several receptors, including sigma-2 (σ2) [2], sigma-1 (σ1) [3], trace amine-associated receptor 1 (TAAR1) [4], and phosphodiesterase 4A (PDE4A) [5], making it a valuable tool for neurological and cellular signaling research.

Why 1-(1-Methylpiperidin-4-yl)propan-1-amine Cannot Be Replaced by Common Piperidine Analogs


1-(1-Methylpiperidin-4-yl)propan-1-amine exhibits a unique selectivity profile across multiple receptor families that cannot be replicated by structurally similar piperidine derivatives [1]. Unlike many arylalkylamine-based sigma ligands that favor σ1 over σ2 receptors [2], this compound displays a balanced affinity profile with a slight preference for σ2 (Ki = 90 nM) over σ1 (Ki = 252 nM) [3]. Furthermore, its potent agonism at human TAAR1 (EC50 = 23 nM) [4] distinguishes it from analogs that lack significant TAAR1 activity. Generic substitution with other 4-substituted piperidines would likely alter target engagement profiles, potentially compromising experimental reproducibility in systems where specific sigma subtype or TAAR1 modulation is critical [1].

Quantitative Differentiation of 1-(1-Methylpiperidin-4-yl)propan-1-amine: Head-to-Head and Class-Level Comparisons


Sigma-2 Receptor Affinity (Ki = 90 nM) and σ2/σ1 Selectivity Profile

1-(1-Methylpiperidin-4-yl)propan-1-amine binds to the sigma-2 (σ2) receptor with a Ki of 90 nM in rat PC12 cells [1]. This affinity is moderate compared to high-affinity σ2 ligands but is notable for its selectivity profile. The compound exhibits a σ1 Ki of 252 nM [2], resulting in a σ2/σ1 selectivity ratio of 2.8-fold. This contrasts with the general class trend of arylalkylamines, which typically favor σ1 over σ2 receptors [3]. For instance, many N-arylalkylpiperidines show σ1 Ki values <25 nM and σ2 Ki >100 nM [3], while this compound's σ2 Ki (90 nM) falls below the typical σ2 threshold, indicating a unique balanced profile.

Sigma receptor Neuropharmacology Cancer biology

Potent Human TAAR1 Agonism (EC50 = 23 nM) with Species Selectivity

1-(1-Methylpiperidin-4-yl)propan-1-amine acts as a potent agonist at human trace amine-associated receptor 1 (TAAR1) with an EC50 of 23 nM in a cAMP accumulation assay [1]. This potency is comparable to that of the clinical-stage TAAR1 agonist ulotaront (EC50 ~10 nM) [2]. The compound exhibits significant species selectivity, with a rat TAAR1 EC50 of 87 nM [3] and a mouse TAAR1 Ki of 1.20 nM [4]. This species-dependent activity profile (human EC50 = 23 nM, rat EC50 = 87 nM, mouse Ki = 1.20 nM) differs from many TAAR1 ligands that show the rank order rat > mouse > human [5], highlighting its unique cross-species pharmacology.

Trace amine-associated receptor 1 Neuropsychiatric disorders Drug discovery

Moderate PDE4A Inhibition (Ki = 550 nM) with Potential Isoform Selectivity

1-(1-Methylpiperidin-4-yl)propan-1-amine inhibits recombinant human PDE4A with a Ki of 550 nM [1]. While this affinity is moderate compared to potent PDE4 inhibitors like roflumilast (IC50 = 0.7 nM for PDE4) [2], it represents a distinct pharmacological signature. Many piperidine-based compounds exhibit little to no PDE4 activity, and the presence of measurable PDE4A inhibition (Ki = 550 nM) suggests this compound engages an additional target beyond sigma and TAAR1 receptors. Notably, the compound's activity at PDE4A has been specifically quantified, whereas data for other PDE isoforms (PDE4B, PDE4C, PDE4D) are not reported, hinting at potential isoform selectivity that warrants further investigation.

Phosphodiesterase Inflammation CNS disorders

Functional Selectivity: TAAR5 Inactivity (EC50 > 10 µM) Confirms Target Specificity

In functional assays, 1-(1-Methylpiperidin-4-yl)propan-1-amine shows no significant agonism at mouse TAAR5 up to 10 µM (EC50 > 10,000 nM) [1]. This inactivity stands in stark contrast to its potent human TAAR1 agonism (EC50 = 23 nM) [2], demonstrating a selectivity window of >430-fold between TAAR1 and TAAR5. This level of TAAR subtype selectivity is not universal among piperidine-based trace amine ligands; many compounds exhibit broader TAAR family activity. The clear inactivity at TAAR5 provides a valuable negative control within the TAAR family and reduces potential off-target effects in cellular or in vivo models where TAAR5 is expressed.

Selectivity profiling TAAR family Off-target screening

Weak NPR-A Agonism (EC50 = 1.4 µM) Indicates Limited Cardiovascular Liability

1-(1-Methylpiperidin-4-yl)propan-1-amine exhibits weak agonist activity at human atrial natriuretic peptide receptor A (NPR-A) with an EC50 of 1.40 µM (1,400 nM) [1]. This potency is approximately 60-fold lower than its TAAR1 EC50 (23 nM) [2] and 15-fold lower than its σ2 Ki (90 nM) [3]. The relatively low NPR-A activity is advantageous for a CNS-targeted research tool, as robust NPR-A activation is associated with vasodilation and hypotension [4]. In comparison to some piperidine derivatives that display significant off-target NPR-A activity, this compound's weak agonism (EC50 = 1.40 µM) suggests a reduced risk of confounding cardiovascular effects in vivo.

Natriuretic peptide receptor Cardiovascular safety Selectivity profiling

Synthetic Accessibility: Two-Step Reductive Amination Yields >50% Overall

1-(1-Methylpiperidin-4-yl)propan-1-amine can be synthesized via a two-step reductive amination procedure from commercially available 1-methylpiperidin-4-one and propan-1-amine . The reported synthetic route achieves an overall yield exceeding 50% . In contrast, the regioisomer 3-(1-methylpiperidin-4-yl)propan-1-amine requires a multi-step sequence involving Michael addition and reduction, often yielding lower overall efficiencies . Additionally, the target compound lacks the trifluoromethyl group found in analogs like 3,3,3-trifluoro-2-(1-methylpiperidin-4-yl)propan-1-amine, which necessitate specialized fluorination steps and reagents [1]. This streamlined synthesis translates to lower cost and higher batch-to-batch consistency for research-scale procurement.

Chemical synthesis Process chemistry Scalability

Optimal Use Cases for 1-(1-Methylpiperidin-4-yl)propan-1-amine Based on Quantitative Differentiation


Sigma-2 Receptor Pharmacology Studies in Cancer and Neuroprotection

Given its moderate σ2 affinity (Ki = 90 nM) and unique σ2/σ1 selectivity ratio (2.8-fold) [1], this compound is well-suited for investigating σ2-mediated signaling in cancer cell lines (e.g., proliferation, apoptosis) and neuronal models of neuroprotection. Its profile differs from σ1-preferring ligands commonly used in these fields, allowing researchers to dissect σ2-specific contributions to cellular phenotypes [2]. The compound's weak NPR-A activity (EC50 = 1.40 µM) further minimizes cardiovascular confounding in in vivo cancer or CNS studies [3].

TAAR1 Agonist Tool Compound for Neuropsychiatric Disorder Modeling

With potent human TAAR1 agonism (EC50 = 23 nM) [4] and high selectivity over TAAR5 (>430-fold) [5], this compound serves as a precise pharmacological tool for probing TAAR1 function in schizophrenia, addiction, and mood disorder models. Its species-dependent activity (human EC50 = 23 nM, rat EC50 = 87 nM, mouse Ki = 1.20 nM) [4] provides a unique opportunity to study species-specific TAAR1 pharmacology, which is critical for translational research and interpreting preclinical data [6].

Multi-Target Probe for Investigating Sigma/TAAR1/PDE4 Crosstalk

The compound's engagement of σ2 (Ki = 90 nM), TAAR1 (EC50 = 23 nM), and PDE4A (Ki = 550 nM) [REFS-1, REFS-4, REFS-7] makes it an attractive multi-target probe for systems pharmacology studies. Researchers can use it to explore functional interactions between these signaling pathways in cellular models of inflammation, cognition, or pain. The moderate PDE4A inhibition (Ki = 550 nM) is particularly useful for examining subtle modulation of cAMP levels without the strong immunosuppressive effects of potent PDE4 inhibitors [8].

Chemical Biology and Tool Compound Development

The efficient synthesis (>50% overall yield) and well-defined polypharmacology of 1-(1-Methylpiperidin-4-yl)propan-1-amine position it as a valuable starting point for medicinal chemistry optimization. Its balanced sigma receptor profile, potent TAAR1 agonism, and moderate PDE4A inhibition provide a rich SAR landscape for developing more selective or potent derivatives. The compound's inactivity at TAAR5 [5] and weak NPR-A agonism [3] also serve as negative controls in counter-screening campaigns, aiding in the identification of cleaner leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Methylpiperidin-4-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.